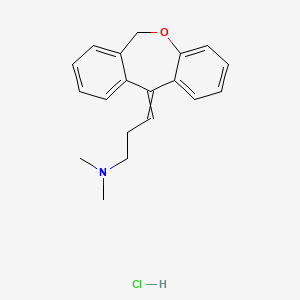

Doxepin Hydrochloride

Description

This compound is a dibenzoxepin derivative and tricyclic antidepressant with antipruritic and sedative activities. Doxepin blocks the reuptake of norepinephrine and serotonin into presynaptic terminals thereby prolonging the availability of the monoaminergic neurotransmitters within the synaptic cleft and enhancing their action leading to sedative effects. Doxepin also has antagonistic effects on histamine (H1 and H2), 5-HT2, alpha-1 adrenergic, and muscarinic receptors. The antipruritic effect of this agent is the result mediated through inhibition of histamine receptors.

This compound is a dibenzoxepin-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, doxepin does not affect mood or arousal, but may cause sedation. In depressed individuals, doxepin exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as doxepin and amitriptyline, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. Doxepin has less sedative and anticholinergic effects than amitriptyline. See toxicity section below for a complete listing of side effects. Doxepin may be used to treat depression and insomnia. Unlabeled indications include chronic and neuropathic pain, and anxiety. Doxepin may also be used as a second line agent to treat idiopathic urticaria.

See also: Doxepin (has active moiety).

Properties

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-SJDTYFKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045145 | |

| Record name | Doxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-29-4, 4698-39-9 | |

| Record name | Doxepin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin hydrochloride (E)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXEPIN HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU61C5RH24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxepin Hydrochloride: A Deep Dive into its Neuronal Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin hydrochloride, a dibenzoxepine tricyclic compound, has been a subject of extensive research due to its multifaceted pharmacological profile. Initially recognized for its antidepressant properties, its application has expanded to include the treatment of anxiety, insomnia, and pruritus. This guide provides a comprehensive technical overview of the core mechanisms of action of this compound in neuronal circuits, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action in Neuronal Circuits

This compound exerts its effects through a complex interplay of interactions with multiple neurotransmitter systems. Its primary mechanisms involve the inhibition of serotonin and norepinephrine reuptake, as well as potent antagonism at several key receptors. The clinical effects of doxepin are dose-dependent, with different mechanisms predominating at different concentrations.

Monoamine Reuptake Inhibition

At higher therapeutic doses (typically 75-300 mg/day) for depression and anxiety, doxepin functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic terminal, doxepin increases the concentration of these neurotransmitters in the synaptic cleft.[1][2][3] This enhanced monoaminergic neurotransmission is believed to be the primary basis for its antidepressant and anxiolytic effects.[2][3]

Receptor Antagonism

Doxepin is a potent antagonist at several G protein-coupled receptors, contributing significantly to both its therapeutic effects and side-effect profile.

-

Histamine H1 Receptor Antagonism: Doxepin is one of the most potent H1 receptor antagonists known.[4] This high-affinity binding is responsible for its prominent sedative and hypnotic effects, making it effective for the treatment of insomnia at very low doses (3-6 mg).[4][5]

-

Muscarinic Acetylcholine Receptor Antagonism: Doxepin exhibits antagonistic activity at muscarinic acetylcholine receptors (M1-M5). This anticholinergic action contributes to common side effects such as dry mouth, blurred vision, and constipation.

-

α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors by doxepin can lead to orthostatic hypotension and dizziness.

Quantitative Data: Receptor Binding and Transporter Inhibition Affinities

The following table summarizes the binding affinities (Ki) and inhibition constants (IC50) of this compound for various neuronal targets. Lower Ki values indicate higher binding affinity.

| Target | Ki (nM) | Species | Reference |

| Monoamine Transporters | |||

| Serotonin Transporter (SERT) | 68 | Human | [6] |

| Norepinephrine Transporter (NET) | 29.5 | Human | [6] |

| Dopamine Transporter (DAT) | 39,800 | Human | [7] |

| Histamine Receptors | |||

| H1 Receptor | 0.24 | Human | [6] |

| H2 Receptor | - | - | - |

| H4 Receptor | 15,100 | Human | [7] |

| Muscarinic Acetylcholine Receptors | |||

| M1 Receptor | 18-38 | Human | [7] |

| M2 Receptor | 160-230 | Human | [7] |

| M3 Receptor | 25-52 | Human | [7] |

| M4 Receptor | 20-82 | Human | [7] |

| M5 Receptor | 5.6-75 | Human | [7] |

| Adrenergic Receptors | |||

| α1-Adrenergic Receptor | 24 | Human | [6] |

| α2-Adrenergic Receptor | - | - | - |

| Serotonin Receptors | |||

| 5-HT1A Receptor | - | - | - |

| 5-HT2A Receptor | - | - | - |

| 5-HT2C Receptor | - | - | - |

| 5-HT6 Receptor | - | - | - |

| 5-HT7 Receptor | - | - | - |

Note: Some Ki values were not available in the searched literature and are indicated by "-".

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Receptor Affinity Determination

This assay is used to determine the binding affinity (Ki) of doxepin for various receptors.

Principle: This is a competitive binding assay where the ability of unlabeled doxepin to displace a specific radiolabeled ligand from its receptor is measured.

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with human muscarinic receptor subtypes).

-

Radiolabeled ligand (e.g., [3H]QNB for muscarinic receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled doxepin.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of doxepin. The IC50 value (concentration of doxepin that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. forhers.com [forhers.com]

- 4. drugs.com [drugs.com]

- 5. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Doxepin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity Profile of Doxepin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Doxepin hydrochloride is a tricyclic agent with a complex and dose-dependent pharmacodynamic profile. Initially approved as an antidepressant, its clinical applications have expanded to include treatments for insomnia and pruritus, a versatility attributable to its promiscuous binding profile across a range of neurotransmitter receptors. At low doses (e.g., 3-6 mg), doxepin functions as a highly selective and potent histamine H1 receptor antagonist, which is the primary mechanism for its hypnotic effects[1][2][3][4]. At higher therapeutic doses for depression (e.g., 75-300 mg), its activity broadens to include the inhibition of serotonin and norepinephrine reuptake, alongside antagonism of adrenergic and muscarinic receptors, contributing to both its antidepressant efficacy and its side-effect profile[1][4][5]. This guide provides a comprehensive overview of doxepin's receptor binding affinities, selectivity, the experimental protocols used for these determinations, and the key signaling pathways involved.

Receptor Binding Affinity Profile

Doxepin's interaction with the human proteome is extensive. Its clinical effects are a direct consequence of its affinity for various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.

Histamine Receptor Affinity

Doxepin is distinguished by its exceptionally high affinity for the histamine H1 receptor, making it one of the most potent H1 antagonists known[6][7]. This interaction is several orders of magnitude greater than its affinity for other receptors and is responsible for its sedative properties[3]. Studies have consistently measured its affinity in the sub-nanomolar range.

Monoamine Transporter Affinity

At higher concentrations, doxepin inhibits the reuptake of norepinephrine and serotonin by binding to their respective transporters (NET and SERT), which is the principal mechanism for its antidepressant action[8][9][10]. It generally exhibits a relative selectivity for the norepinephrine transporter over the serotonin transporter[11].

Adrenergic, Muscarinic, and Serotonergic Receptor Affinity

Doxepin also acts as an antagonist at several other key receptors, which contributes to its therapeutic effects and, more significantly at higher doses, its side effects. These include alpha-1 adrenergic receptors, muscarinic acetylcholine receptors, and serotonin 5-HT2 receptors[8][11].

Quantitative Binding Data Summary

The following tables summarize the binding affinities of this compound at various human neurotransmitter receptors and transporters, compiled from in vitro studies using radioligand binding assays.

Table 1: Doxepin Affinity for Histamine and Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Kd in nM) | Reference |

| Histamine H1 | 0.24 | [12] |

| Histamine H1 | 0.31 | [7] |

| Histamine H1 | 0.02 (high-affinity site) | [13] |

| Alpha-1 Adrenergic | 24 | [12] |

Table 2: Doxepin Affinity for Monoamine Transporters and Other Receptors

| Target | Binding Affinity (Ki in nM) | Reference |

| Serotonin Transporter (SERT) | ~200 | [14] |

| Muscarinic Acetylcholine | 18 (Amitriptyline reference) | [12] |

| Serotonin 5-HT2A/5-HT2C | Potent Antagonist | [11] |

Note: Affinity values can vary between studies due to different experimental conditions, tissue preparations, and radioligands used.

Dose-Dependent Selectivity Profile

A critical aspect of doxepin's pharmacology is its dose-dependent selectivity.

-

Low-Dose Profile (≤ 10 mg): At these doses, doxepin acts as a highly selective H1 receptor antagonist.[6][11] The plasma concentrations achieved are sufficient to saturate H1 receptors but are too low to significantly engage other targets, thus minimizing anticholinergic and cardiovascular side effects.[1][6]

-

High-Dose Profile (≥ 25 mg): As the dose increases, plasma concentrations rise to a level where doxepin loses its selectivity for the H1 receptor and begins to significantly occupy and inhibit monoamine transporters (NET, SERT) and antagonize alpha-1 adrenergic and muscarinic receptors.[3][6]

Caption: Logical flow of doxepin's dose-dependent receptor engagement and clinical outcomes.

Experimental Protocols: Radioligand Binding Assay

The receptor binding affinities of doxepin are primarily determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[15]

Principle

The assay measures the ability of an unlabeled compound (the "competitor," e.g., doxepin) to displace a radioactively labeled ligand ("radioligand") from its receptor. The amount of radioactivity bound to the receptor preparation is measured at various concentrations of the competitor, allowing for the calculation of the competitor's inhibitory concentration (IC50) and, subsequently, its inhibition constant (Ki).

Materials

-

Receptor Source: Homogenized tissue membranes from specific brain regions (e.g., human cortex) or cultured cells expressing the receptor of interest.[16][17]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]mepyramine for H1 receptors or [3H]doxepin itself).[7][18]

-

Competitor: Unlabeled this compound dissolved in a suitable buffer across a wide range of concentrations.

-

Apparatus: Glass fiber filters, a vacuum filtration manifold (cell harvester), and a liquid scintillation counter.[15][17]

General Methodology (Competitive Binding)

-

Incubation: A fixed amount of the receptor preparation is incubated in assay tubes with a fixed concentration of the radioligand and varying concentrations of unlabeled doxepin.[15] Tubes for determining total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand) are also prepared.

-

Equilibration: The mixture is incubated at a specific temperature for a set duration to allow the binding reaction to reach equilibrium.[15]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This step separates the receptor-bound radioligand (which is trapped on the filter) from the free, unbound radioligand in the solution.[15][17]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[17]

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is counted using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of doxepin. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of doxepin that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.

Caption: Standard experimental workflow for a competitive radioligand binding assay.

Key Signaling Pathways

Doxepin's function as an antagonist or inverse agonist means it blocks the constitutive or agonist-induced signaling of its target receptors. The most relevant pathway, given its high-affinity interaction, is that of the histamine H1 receptor.

Histamine H1 Receptor Signaling

The H1 receptor is a canonical Gq/11-coupled GPCR. In the central nervous system, particularly in areas like the tuberomammillary nucleus (TMN) of the hypothalamus, histamine acts as an excitatory neurotransmitter promoting wakefulness.[3]

-

Activation: Histamine binds to the H1 receptor, causing a conformational change.

-

G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the Gαq subunit.

-

Effector Activation: The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. DAG, along with Ca2+, activates Protein Kinase C (PKC). These events lead to a cascade of phosphorylation and cellular responses that ultimately promote a state of arousal.

Doxepin, by acting as an antagonist/inverse agonist at the H1 receptor, prevents this signaling cascade, thereby inhibiting the arousal-promoting effects of histamine and inducing sleep.[3]

Caption: Doxepin blocks the H1 receptor Gq-coupled signaling pathway, preventing arousal.

References

- 1. preprints.org [preprints.org]

- 2. droracle.ai [droracle.ai]

- 3. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. preprints.org [preprints.org]

- 6. psychdb.com [psychdb.com]

- 7. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Doxepin - Wikipedia [en.wikipedia.org]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of a Classic Antidepressant: A Technical Guide to the Pharmacological Properties of Doxepin Hydrochloride Isomers

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of the (E)- and (Z)-isomers of doxepin hydrochloride, a well-established tricyclic antidepressant. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the stereoselective interactions of doxepin isomers with key neuroreceptors and transporters, offering a comprehensive resource for advancing research and development in psychopharmacology.

Doxepin is commercially available as a mixture of geometric isomers, typically in an approximate 85:15 ratio of the (E)- to the (Z)-isomer.[1][2] Emerging research has highlighted significant differences in the pharmacological profiles of these two isomers, underscoring the importance of stereospecificity in drug action and design. This guide will delve into the distinct binding affinities, functional activities, and metabolic pathways of each isomer, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Core Pharmacological Profile: A Tale of Two Isomers

The therapeutic effects and side-effect profile of doxepin are a composite of the individual actions of its (E)- and (Z)-isomers. These isomers exhibit differential affinities for a range of receptors and transporters, leading to distinct pharmacological activities.

Histamine H1 Receptor Antagonism: The Sedative Component

One of the most pronounced effects of doxepin is its potent antagonism of the histamine H1 receptor, which is primarily responsible for its sedative properties. Notably, this activity is stereoselective.

The (Z)-doxepin isomer demonstrates a significantly higher affinity for the histamine H1 receptor compared to the (E)-isomer.[3][4] One study found that the (Z)-isomer has an approximately 5.2-fold higher affinity for the wild-type H1 receptor.[3] This potent antihistaminic effect of the (Z)-isomer is a key contributor to the sedative effects of doxepin, making it effective for the treatment of insomnia.[1]

Monoamine Transporter Inhibition: The Antidepressant Engine

The antidepressant efficacy of doxepin stems from its ability to inhibit the reuptake of the neurotransmitters norepinephrine and serotonin in the synaptic cleft. This action is also isomer-dependent.

The (E)-doxepin isomer is a more potent inhibitor of the norepinephrine transporter (NET) , while the (Z)-doxepin isomer is more active as an inhibitor of the serotonin transporter (SERT) .[1][5] This differential activity highlights a division of labor between the two isomers in producing the overall antidepressant effect of the racemic mixture.

Quantitative Analysis: Receptor and Transporter Binding Affinities

To provide a clear comparison of the pharmacological profiles of the doxepin isomers, the following tables summarize their binding affinities (Ki values in nM) for key receptors and transporters. It is important to note that much of the publicly available data is for the racemic mixture of doxepin. Data for the individual isomers is less common, and the provided values are based on available research.

| Target | Doxepin (Racemic Mixture) Ki (nM) | (E)-Doxepin Ki (nM) | (Z)-Doxepin Ki (nM) | Reference |

| Histamine H1 Receptor | 0.24 | Higher than (Z)-isomer | 5.2-fold higher affinity than (E)-isomer | [3][6] |

| Serotonin Transporter (SERT) | 68 | Less potent than (Z)-isomer | More potent than (E)-isomer | [1][6] |

| Norepinephrine Transporter (NET) | 29.5 | More potent than (Z)-isomer | Less potent than (E)-isomer | [1][6] |

| Muscarinic Acetylcholine Receptors (M1-M5) | 83 | - | - | [6] |

| α1-Adrenergic Receptor | 24 | - | - | [6] |

Note: Specific Ki values for the individual isomers at SERT, NET, muscarinic, and adrenergic receptors are not consistently available in the public domain. The table reflects the qualitative descriptions of their relative potencies.

Metabolic Pathways: A Stereoselective Journey

The metabolism of doxepin is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, and this process also exhibits stereoselectivity. Both isomers are N-demethylated to the active metabolite, desmethyldoxepin (nordoxepin), mainly by CYP2C19.[5][7] However, the hydroxylation of doxepin is specific to the (E)-isomer and is mediated by CYP2D6.[5][7] This differential metabolism can influence the plasma concentrations and duration of action of the individual isomers and their active metabolites.

Experimental Protocols

This section provides an overview of the methodologies used to determine the key pharmacological properties of the doxepin isomers.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of (E)- and (Z)-doxepin for the histamine H1 receptor.

Methodology: A receptor-bound ligand analysis coupled with high-performance liquid chromatography (HPLC) can be employed.[3]

-

Receptor Preparation: Human histamine H1 receptors are expressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 mammalian cells) and cell membranes are prepared.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compounds ((E)-doxepin, (Z)-doxepin, or racemic doxepin).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Isomer-Specific Analysis: To determine the relative binding of the isomers from a racemic mixture, the bound doxepin can be extracted from the receptor-ligand complex and the E/Z ratio can be quantified using HPLC.[3]

Neurotransmitter Transporter Uptake Assay

Objective: To measure the inhibitory potency of (E)- and (Z)-doxepin on the serotonin and norepinephrine transporters.

Methodology: A common method involves using cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Cell Culture: HEK293 cells stably expressing hSERT or hNET are cultured to confluence in appropriate cell culture plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compounds ((E)-doxepin or (Z)-doxepin).

-

Uptake Initiation: A radiolabeled substrate (e.g., [³H]-serotonin for SERT or [³H]-norepinephrine for NET) is added to the cells to initiate uptake.

-

Uptake Termination: After a defined incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting of the cell lysates.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.

Signaling Pathways

The differential receptor interactions of the doxepin isomers initiate distinct downstream signaling cascades.

Histamine H1 Receptor Signaling

Antagonism of the H1 receptor by doxepin, particularly the (Z)-isomer, blocks the canonical Gq-protein coupled signaling pathway.

Caption: Antagonism of the H1 receptor by (Z)-doxepin blocks Gq-protein activation and downstream signaling.

Serotonin Transporter (SERT) Inhibition

The (Z)-isomer of doxepin is a more potent inhibitor of SERT, leading to an increase in synaptic serotonin levels.

Caption: Inhibition of SERT by (Z)-doxepin increases synaptic serotonin, contributing to its antidepressant effect.

Norepinephrine Transporter (NET) Inhibition

The (E)-isomer of doxepin is more selective for inhibiting NET, resulting in elevated norepinephrine levels in the synapse.

Caption: Inhibition of NET by (E)-doxepin increases synaptic norepinephrine, contributing to its antidepressant effect.

Conclusion

The pharmacological properties of this compound are a clear illustration of the importance of stereochemistry in drug action. The distinct profiles of the (E)- and (Z)-isomers contribute differentially to the overall therapeutic effects and side-effect profile of this widely used antidepressant. A deeper understanding of these stereoselective interactions is crucial for the development of more targeted and effective therapeutics for depression, anxiety, and sleep disorders. This technical guide provides a foundational resource for researchers and drug developers working to innovate in the field of psychopharmacology.

References

- 1. Doxepin - Wikipedia [en.wikipedia.org]

- 2. Absolute bioavailability and stereoselective pharmacokinetics of doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]

- 5. ClinPGx [clinpgx.org]

- 6. selleckchem.com [selleckchem.com]

- 7. preprints.org [preprints.org]

Doxepin Hydrochloride in Neuropathic Pain Research: A Technical Guide

Introduction

Neuropathic pain, a complex chronic pain state arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Tricyclic antidepressants (TCAs) have long been a cornerstone in the management of neuropathic pain, with their analgesic properties being independent of their antidepressant effects.[1][3] Doxepin hydrochloride, a tertiary amine TCA, has demonstrated efficacy in this domain.[4][5] However, systemic administration of TCAs is often limited by a challenging side-effect profile, including sedation, dry mouth, and blurred vision.[1] This has spurred research into alternative delivery methods, particularly topical application, which aims to deliver the analgesic agent directly to the affected area, thereby minimizing systemic absorption and adverse effects.[6] This guide provides an in-depth technical overview of the research on this compound for neuropathic pain, focusing on its mechanism of action, experimental protocols, and clinical findings.

Mechanism of Action

The analgesic effect of doxepin in neuropathic pain is multifactorial, involving several distinct pharmacological actions at the molecular level. While the precise mechanisms are not fully elucidated, the primary pathways are understood to be:

-

Inhibition of Serotonin and Norepinephrine Reuptake: Doxepin blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic terminals, particularly within the descending spinal pain pathways.[5][7][8] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their inhibitory effect on pain signals ascending to the brain.[5] Tertiary amines like doxepin tend to inhibit serotonin reuptake to a greater degree than norepinephrine.[5]

-

Voltage-Gated Sodium Channel Blockade: Doxepin is a potent blocker of voltage-gated sodium channels.[9] This action is thought to contribute significantly to its analgesic and local anesthetic effects by stabilizing neuronal membranes and reducing ectopic discharges from damaged nerves, a key feature of neuropathic pain.[9]

-

Receptor Antagonism: Doxepin interacts with a variety of other receptors, which contributes to both its therapeutic and side-effect profile:

-

Histamine H1 and H2 Receptor Antagonism: Doxepin is a very potent H1 receptor antagonist, which is largely responsible for its sedative effects.[7][9] This property may also contribute to its analgesic effects through anti-inflammatory actions.

-

α1-Adrenergic Receptor Antagonism: Blockade of these receptors can contribute to orthostatic hypotension.[1]

-

Muscarinic Acetylcholine Receptor Antagonism: This anticholinergic activity is responsible for side effects like dry mouth, blurred vision, and constipation.[9]

-

The following diagram illustrates the primary mechanisms of action of doxepin at the neuronal synapse.

Experimental Protocols

Research into topical doxepin for neuropathic pain has primarily utilized randomized, double-blind, placebo-controlled trial designs to assess efficacy and safety. The following protocol is a synthesized representation based on published studies.[3][10][11]

Objective: To compare the analgesic efficacy and side effects of topically applied this compound cream with a placebo cream in patients with chronic neuropathic pain.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adult patients (e.g., aged 18-80) with a diagnosis of neuropathic pain (e.g., diabetic neuropathy, postherpetic neuralgia) for a duration of at least 3 months. Pain intensity at baseline is typically required to be moderate to severe (e.g., ≥4 on a 0-10 numerical rating scale).

-

Randomization and Blinding: Patients are randomly assigned to receive either active doxepin cream or an identical-appearing placebo cream. Both patients and investigators remain blinded to the treatment allocation throughout the study.

-

Intervention:

-

Outcome Measures:

-

Primary Outcome: Change in average daily pain intensity from baseline to the final week of treatment, measured using a 0-10 Visual Analogue Scale (VAS) or Numerical Rating Scale (NRS).[3]

-

Secondary Outcomes:

-

-

Data Analysis:

-

Comparison of mean pain scores between the treatment and placebo groups at baseline and at the end of the study using a parametric t-test.

-

Comparison of the change in pain scores from baseline within each group.

-

Statistical significance is typically set at p < 0.05.[3]

-

The workflow for such a clinical trial is depicted below.

Quantitative Data Presentation

Clinical studies have provided quantitative evidence supporting the efficacy of topical doxepin in reducing neuropathic pain. The data below is summarized from key randomized controlled trials.

Table 1: Efficacy of Topical Doxepin in Neuropathic Pain

| Study | Intervention | N (Doxepin/Placebo) | Baseline Pain Score (VAS, 0-10) (Mean ± SD) | Final Pain Score (VAS, 0-10) (Mean ± SD) | Mean Change in Pain Score | p-value (vs. Placebo) |

| McCleane G. (2000)[3] | Doxepin HCl 5% Cream | 16 / 14 | 6.81 ± 1.63 | 5.63 ± 2.45 | -1.18 | < 0.01 |

| Placebo | 6.71 ± 1.73 | 6.64 ± 2.06 | -0.07 | |||

| McCleane G. (2000)[10][12] | Doxepin HCl 3.3% Cream | 41 / 36 | N/A | N/A | -0.90 (95% CI 0.34-1.46) | Significant |

Note: Data is extracted and compiled from the referenced studies.[3][10][12] N represents the number of patients who completed the study.

Table 2: Adverse Effects of Topical Doxepin vs. Placebo

| Study | Intervention | Drowsiness (Change in VAS) | Local Irritation/Burning | Systemic Side Effects |

| McCleane G. (2000)[3] | Doxepin HCl 5% Cream | No significant difference | 1 patient (transient burning) | Minor effects in 3 patients |

| Placebo | No significant difference | Not reported | Not reported | |

| McCleane G. (2000)[10] | Doxepin HCl 3.3% Cream | Not significantly different from placebo | Increased burning pain score from baseline (transient) | Side effects less common than with oral administration |

Note: Studies consistently report that topical doxepin is well-tolerated, with a notable lack of significant systemic side effects like drowsiness, which are common with oral TCA administration.[3][6][10]

Descending Pain Modulation Pathway

The analgesic action of TCAs like doxepin is heavily reliant on their ability to modulate the descending inhibitory pain pathways. These pathways originate in the brainstem (e.g., periaqueductal gray and raphe nuclei) and project down to the dorsal horn of the spinal cord.[13] By increasing the availability of norepinephrine and serotonin, doxepin strengthens the inhibition of incoming pain signals from peripheral nerves at the level of the spinal cord.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. primarycarenotebook.com [primarycarenotebook.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Doxepin prevents the Expression and Development of Paclitaxel-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxepin - Wikipedia [en.wikipedia.org]

- 10. Topical application of this compound, capsaicin and a combination of both produces analgesia in chronic human neuropathic pain: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Antidepressants for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

The Dose-Dependent Dichotomy of Doxepin: A Technical Guide to its Antihistaminic and Antidepressant Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxepin, a tricyclic compound, exhibits a remarkable dose-dependent duality in its pharmacological effects. At low doses (typically 1-6 mg), it functions as a potent and selective antagonist of the histamine H1 receptor, rendering it an effective hypnotic for the treatment of insomnia. Conversely, at higher doses (≥25 mg), its primary mechanism shifts to the inhibition of serotonin and norepinephrine reuptake, consistent with its classification as a tricyclic antidepressant. This guide provides an in-depth technical exploration of the distinct molecular and clinical profiles of doxepin at varying dosages, with a focus on its antihistaminic versus antidepressant effects. We present a comprehensive analysis of its receptor binding affinities, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways involved.

Introduction

Doxepin has been a subject of clinical interest for decades, initially as an antidepressant and more recently as a novel treatment for insomnia at significantly lower doses.[1][2] This unique pharmacological profile stems from its differential affinity for various neurotransmitter receptors and transporters at different concentrations.[3][4] Understanding this dose-response relationship is critical for the rational design of clinical trials and the development of new therapeutic applications. This technical guide aims to provide a comprehensive resource for researchers and drug development professionals by dissecting the molecular mechanisms that underpin the distinct clinical effects of low-dose and high-dose doxepin.

Quantitative Analysis of Receptor Binding Affinities

The pharmacological actions of doxepin are a direct consequence of its binding to a range of neuroreceptors. The following table summarizes the in vitro binding affinities (Ki values) of doxepin for key molecular targets. Lower Ki values indicate higher binding affinity.

| Receptor/Transporter | Doxepin Ki (nM) | Primary Associated Effect | Reference |

| Histamine H1 Receptor | 0.21 - 0.8 | Antihistaminic (Hypnotic) | [3][5] |

| Serotonin Transporter (SERT) | 36 - 129 | Antidepressant | [5] |

| Norepinephrine Transporter (NET) | 28 - 77.5 | Antidepressant | [5] |

| Serotonin 5-HT2A Receptor | 2.7 - 14 | Antidepressant/Sleep Modulation | [5] |

| Serotonin 5-HT2C Receptor | 10 - 46 | Antidepressant/Anxiolytic | [5] |

| Alpha-1 Adrenergic Receptor | 1.8 - 12 | Sedation, Hypotension | [5][6] |

| Muscarinic M1-M5 Receptors | 5.6 - 230 | Anticholinergic Side Effects | [5][6] |

Table 1: Doxepin Receptor Binding Affinities. This table clearly illustrates the significantly higher affinity of doxepin for the histamine H1 receptor compared to the serotonin and norepinephrine transporters, explaining its potent antihistaminic effects at low doses.

Clinical Efficacy of Low-Dose Doxepin in Insomnia: Polysomnography Data

The hypnotic effects of low-dose doxepin have been extensively studied in randomized, placebo-controlled clinical trials utilizing polysomnography (PSG) to objectively measure sleep parameters.

| Study/Dose | Wake After Sleep Onset (WASO) - Change from Baseline (min) | Total Sleep Time (TST) - Change from Baseline (min) | Latency to Persistent Sleep (LPS) - Change from Baseline (min) | Reference |

| Roth et al. (Adults) - 3 mg | -21.4 | +25.4 | -6.4 (statistically significant) | [7][8] |

| Roth et al. (Adults) - 6 mg | -25.4 | +32.2 | -7.6 (statistically significant) | [7][9] |

| Krystal et al. (Adults) - 3 mg | -26 | Not Reported | -13 (not statistically significant) | [10] |

| Krystal et al. (Adults) - 6 mg | -31 | +51 | -13 (statistically significant) | [10] |

| Scharf et al. (Elderly) - 1 mg | -16.2 | +23.4 | Not Statistically Significant | [11] |

| Scharf et al. (Elderly) - 3 mg | -24.8 | +35.4 | Not Statistically Significant | [11] |

| Scharf et al. (Elderly) - 6 mg | -26.3 | +39.6 | Not Statistically Significant | [11] |

Table 2: Summary of Polysomnography Data from Low-Dose Doxepin Clinical Trials. The data consistently demonstrate a significant improvement in sleep maintenance (reduced WASO and increased TST) with low-dose doxepin. Effects on sleep onset (LPS) are less consistent.[7][8][9][10][11]

Experimental Protocols

Radioligand Binding Assay for Doxepin

This protocol outlines a standard method for determining the binding affinity of doxepin for a target receptor, such as the histamine H1 receptor.[12][13][14][15]

Objective: To determine the equilibrium dissociation constant (Ki) of doxepin for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]-pyrilamine for H1 receptor)

-

Unlabeled doxepin hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In triplicate, prepare tubes containing:

-

Total Binding: Cell membranes, radioligand.

-

Nonspecific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand.

-

Displacement: Cell membranes, radioligand, and varying concentrations of unlabeled doxepin.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the concentration of doxepin to determine the IC50 (concentration of doxepin that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Polysomnography (PSG) in Insomnia Clinical Trials

This protocol describes the standard methodology for conducting polysomnography to assess the efficacy of hypnotic agents like low-dose doxepin.[16][17][18][19]

Objective: To objectively measure sleep parameters and assess the effects of a drug on sleep architecture.

Parameters Recorded:

-

Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

-

Electrooculogram (EOG): To record eye movements, particularly rapid eye movements (REM).

-

Electromyogram (EMG): To measure muscle tone, typically from the chin and legs.

-

Electrocardiogram (ECG): To monitor heart rate and rhythm.

-

Respiratory Effort: Using thoracic and abdominal belts to measure breathing movements.

-

Airflow: Using a nasal/oral thermistor or pressure transducer.

-

Oxygen Saturation (SpO2): Using a pulse oximeter.

-

Body Position: Using a position sensor.

Procedure:

-

Patient Preparation: The patient arrives at the sleep laboratory in the evening. Electrodes and sensors are attached to the scalp, face, chest, and legs.

-

Calibration: Before "lights out," a series of biocalibrations are performed to ensure all signals are being recorded accurately.

-

Recording: The patient is allowed to sleep while data from all channels are continuously recorded throughout the night. A trained technologist monitors the recording in real-time.

-

Scoring: The following morning, the recorded data is scored by a registered polysomnographic technologist according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual). Sleep is staged into Wake, N1, N2, N3 (slow-wave sleep), and REM.

-

Data Extraction: Key sleep parameters are calculated from the scored data, including:

-

Wake After Sleep Onset (WASO): Total time spent awake after initially falling asleep.

-

Total Sleep Time (TST): Total duration of all sleep stages.

-

Latency to Persistent Sleep (LPS): Time from "lights out" to the first 20 consecutive epochs of sleep.

-

Sleep Efficiency (SE): TST divided by the total time in bed.

-

Sleep Architecture: Percentage of time spent in each sleep stage.

-

Signaling Pathways

Antihistaminic Effect of Low-Dose Doxepin

At low doses, doxepin's primary action is the blockade of the histamine H1 receptor in the central nervous system. Histamine is a key wake-promoting neurotransmitter. By antagonizing the H1 receptor, doxepin inhibits the downstream signaling cascade that promotes arousal, thereby facilitating sleep.[20]

Antidepressant Effect of High-Dose Doxepin

At higher doses, doxepin's mechanism of action expands to include the inhibition of serotonin and norepinephrine reuptake at the synaptic cleft.[6][21][22] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling and ultimately producing an antidepressant effect.

Conclusion

Doxepin's pharmacological profile is a compelling example of how dosage can fundamentally alter the clinical application of a drug. At low doses, its potent and selective histamine H1 receptor antagonism provides a targeted and effective treatment for insomnia with a favorable side-effect profile. At higher doses, its broader action on serotonin and norepinephrine transporters aligns with its established role as a tricyclic antidepressant. This technical guide has provided a detailed overview of the quantitative data, experimental methodologies, and signaling pathways that differentiate these two therapeutic modalities. A thorough understanding of this dose-dependent dichotomy is paramount for the continued exploration of doxepin's therapeutic potential and for the development of novel, targeted pharmacological interventions.

References

- 1. ClinPGx [clinpgx.org]

- 2. Therapeutic rationale for low dose doxepin in insomnia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. preprints.org [preprints.org]

- 5. Doxepin - Wikipedia [en.wikipedia.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of doxepin 3 mg on sleep latency: a pooled analysis of two phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. magistralbr.caldic.com [magistralbr.caldic.com]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. utmb.edu [utmb.edu]

- 17. academic.oup.com [academic.oup.com]

- 18. aastweb.org [aastweb.org]

- 19. Polysomnography: Overview of Polysomnography, Parameters Monitored, Staging of Sleep [emedicine.medscape.com]

- 20. Articles [globalrx.com]

- 21. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. What is the mechanism of this compound? [synapse.patsnap.com]

Doxepin Hydrochloride: A Comprehensive Analysis of its Molecular Targets Beyond Monoamine Transporters

For Immediate Release

Shanghai, China – November 10, 2025 – A new in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular targets of the tricyclic antidepressant doxepin hydrochloride, extending beyond its well-documented effects on monoamine transporters. This whitepaper provides a detailed examination of doxepin's potent antagonistic activity at various G-protein coupled receptors, which contributes significantly to its overall pharmacological profile, including its sedative, anxiolytic, and antipsychotic properties.

This compound, a widely prescribed medication for depression and anxiety, also exhibits high affinity for several other physiologically important receptors. This guide summarizes the extensive polypharmacology of doxepin, presenting quantitative data on its binding affinities, detailing the experimental protocols used to determine these interactions, and visualizing the associated signaling pathways.

Multi-Receptor Antagonism of Doxepin

Doxepin's therapeutic effects and side-effect profile are a consequence of its interactions with a broad range of molecular targets. Beyond its primary action as an inhibitor of serotonin and norepinephrine reuptake, doxepin is a potent antagonist at histamine, serotonin, adrenergic, and muscarinic acetylcholine receptors.[1][2] This multi-receptor activity underscores the complexity of its mechanism of action and provides a rationale for its diverse clinical applications.[3]

Histamine Receptor Antagonism

Doxepin is an exceptionally potent antagonist of the histamine H1 receptor, with a sub-nanomolar binding affinity (Ki) that makes it one of the most powerful antihistamines available.[3] This strong H1 receptor blockade is primarily responsible for its sedative effects, making low-dose doxepin an effective treatment for insomnia.[3] Doxepin also demonstrates affinity for H2, H3, and H4 histamine receptors, albeit at significantly lower potencies compared to the H1 receptor.

Serotonin Receptor Antagonism

Doxepin acts as an antagonist at several serotonin (5-HT) receptor subtypes, most notably the 5-HT2A and 5-HT2C receptors.[4] Antagonism of these receptors is thought to contribute to its anxiolytic and antipsychotic properties, as well as its effects on sleep architecture.[5]

Adrenergic Receptor Antagonism

The antagonistic activity of doxepin at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[1] This interaction is a common feature of many tricyclic antidepressants.

Muscarinic Acetylcholine Receptor Antagonism

Doxepin is an antagonist of muscarinic acetylcholine receptors (M1-M5), which is responsible for the anticholinergic side effects commonly associated with tricyclic antidepressants, such as dry mouth, blurred vision, and constipation.[1]

Other Molecular Targets

In addition to the aforementioned receptors, doxepin has been shown to interact with other molecular targets, including the human Ether-à-go-go-Related Gene (hERG) potassium channel and voltage-gated sodium channels.[4][6] Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[6]

Quantitative Analysis of Doxepin's Binding Affinities

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its various molecular targets. This quantitative data allows for a direct comparison of doxepin's potency at each site.

Table 1: Doxepin Binding Affinities (Ki) for Histamine Receptors

| Receptor | Ki (nM) | Species |

| H1 | 0.09 - 0.24 | Human |

| H2 | 174 | Human |

| H3 | 39,800 | Human |

| H4 | 15,100 | Human |

| Data sourced from multiple studies.[4] |

Table 2: Doxepin Binding Affinities (Ki) for Serotonin Receptors

| Receptor | Ki (nM) | Species |

| 5-HT1A | 136 | Human |

| 5-HT2A | 8.8 - 200 | Human |

| 5-HT2C | 11 - 27 | Human |

| Data sourced from multiple studies.[4] |

Table 3: Doxepin Binding Affinities (Ki) for Adrenergic Receptors

| Receptor | Ki (nM) | Species |

| α1 | 24 | Human |

| α2 | 3,100 | Human |

| Data sourced from multiple studies.[2][4] |

Table 4: Doxepin Binding Affinities (Ki) for Muscarinic Acetylcholine Receptors

| Receptor | Ki (nM) | Species |

| M1 | 18 - 38 | Human |

| M2 | 160 - 230 | Human |

| M3 | 25 - 52 | Human |

| M4 | 20 - 82 | Human |

| M5 | 5.6 - 75 | Human |

| Data sourced from multiple studies.[4] |

Table 5: Doxepin Activity at Other Molecular Targets

| Target | Activity (IC50) | Species |

| hERG Channel | 6,500 nM | Human |

| Data sourced from multiple studies.[4] |

Experimental Protocols

The determination of doxepin's binding affinities and functional activities relies on a variety of in vitro pharmacological assays. Below are generalized protocols for the key experimental techniques cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction of a drug with its receptor. These assays typically involve the use of a radiolabeled ligand that binds specifically to the target receptor. The binding of this radioligand can be displaced by an unlabeled compound, such as doxepin, in a concentration-dependent manner.

General Protocol for Competition Radioligand Binding Assay:

-

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-ketanserin for 5-HT2A receptors, [3H]-prazosin for α1-adrenergic receptors, or [3H]-QNB for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (doxepin).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For Gq-coupled receptors, such as H1, 5-HT2A, α1-adrenergic, and M1, M3, and M5 muscarinic receptors, antagonism by doxepin can be measured by its ability to block agonist-induced increases in intracellular calcium.

General Protocol for Calcium Flux Assay:

-

Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (doxepin) or vehicle.

-

Agonist Stimulation: A known agonist for the receptor is added to the wells to stimulate an increase in intracellular calcium.

-

Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The ability of doxepin to inhibit the agonist-induced calcium flux is quantified to determine its functional potency (IC50).

Signaling Pathways of Doxepin's Off-Target Receptors

The antagonism of G-protein coupled receptors by doxepin disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the major receptor families targeted by doxepin.

Histamine H1 Receptor Signaling (Gq-coupled)

The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[7] Doxepin, as an antagonist, blocks these downstream effects.

5-HT2A Receptor Signaling (Gq-coupled)

Similar to the H1 receptor, the 5-HT2A receptor is primarily coupled to the Gq signaling pathway.[8] Its activation leads to PLC-mediated generation of IP3 and DAG, resulting in increased intracellular calcium and PKC activation.[8] Doxepin's antagonism of the 5-HT2A receptor inhibits this cascade.

References

- 1. innoprot.com [innoprot.com]

- 2. Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of acetylcholine muscarinic M1 receptor function by the M1-selective ligand muscarinic toxin 7 (MT-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. Functional analysis of a novel antagonistic antibody against the short epitope of the α1A-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

In Vitro Effects of Doxepin Hydrochloride on Glial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of doxepin hydrochloride on glial cell activation, with a focus on microglia and astrocytes. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes complex biological pathways and workflows to support further research and drug development in neuroinflammation and related neurological disorders.

Executive Summary

This compound, a tricyclic antidepressant, has demonstrated anti-inflammatory properties in vitro by modulating glial cell activation. Key findings indicate that doxepin can inhibit microglial activation and suppress the release of pro-inflammatory cytokines. Notably, its mechanism of action appears to involve the phosphatidylinositol-3-kinase (PI3K)-mediated protein kinase B (Akt) signaling pathway. This guide consolidates the current understanding of these effects to provide a clear and actionable resource for the scientific community.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on the effects of this compound on various markers of glial cell activation.

Table 2.1: Effect of Doxepin on Microglial Activation in an Astrocyte-Microglia Co-Culture Model

| Cell Model | Doxepin Concentration | Treatment Condition | Outcome Measure | Result | Reference |

| Primary rat astrocyte-microglia co-culture (M30, "pathological") | 10 ng/mL | 2-hour incubation | Percentage of activated microglia | Significant reduction in activated microglia and a parallel increase in resting microglia. | [1][2][3] |

| Primary rat astrocyte-microglia co-culture (M30, "pathological") with IFN-β pre-treatment | 10 ng/mL | 2-hour co-incubation after 22-hour IFN-β (2000 U/mL) pre-incubation | Percentage of activated microglia | Highly significant reduction in microglial activation and an increase in resting ramified microglia. | [1][2][3] |

Table 2.2: Effect of Doxepin on Pro-Inflammatory Cytokine and Nitric Oxide Production

| Cell Model | Doxepin Concentration | Inducing Agent | Outcome Measure | Result | Reference |

| Primary rat astrocyte-microglia co-culture (M30, "pathological") | 10 ng/mL | Endogenous inflammation in the co-culture | TNF-α and IL-6 levels (ELISA) | No significant effect. | [1][2][3] |

| Rat C6-glioma cells | Not specified | Lipopolysaccharide (LPS) | TNF-α and Interleukin-1β (IL-1β) levels | Suppression of LPS-induced augmentation of cytokine levels. | [4] |

| Primary rat astrocyte-microglia co-culture (M5 and M30) | 10 ng/mL | None | Nitric Oxide (NO) concentration (Griess assay) | No significant changes in NO₂⁻ concentrations. | [1] |

Table 2.3: Effect of Doxepin on Cell Viability

| Cell Model | Doxepin Concentration | Treatment Duration | Outcome Measure | Result | Reference |

| Primary rat astrocyte-microglia co-culture (M5 and M30) | 10 ng/mL | 2 hours | Glial cell viability (MTT assay) | No cytotoxic effects observed. | [1][2][3] |

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the in vitro effects of this compound on glial cells.

Primary Astrocyte-Microglia Co-Culture and Treatment

This protocol was used to assess the impact of doxepin on microglial activation in a model mimicking physiological and pathological conditions.[1][2][3]

-

Cell Culture Preparation: Primary astrocyte and microglia cultures were prepared from the cerebral cortex of neonatal Wistar rats.

-

Co-Culture Establishment: Two co-culture conditions were established:

-

M5 ("Physiological"): Containing 5% microglia.

-

M30 ("Pathological/Inflammatory"): Containing 30% microglia.

-

-

Doxepin Treatment: Cultures were incubated with 10 ng/mL of this compound for 2 hours.

-

Interferon-β (IFN-β) Co-Treatment: To investigate the effects on IFN-β treated cells, cultures were pre-incubated with 2000 U/mL of IFN-β for 22 hours, followed by a co-incubation with 10 ng/mL doxepin for the final 2 hours.

-

Control Groups: Untreated co-cultures were used as controls.

LPS-Induced Inflammation in C6-Glioma Cells

This protocol was designed to understand the protective mechanism of doxepin against inflammatory damage in a glioma cell line.[4]

-

Cell Culture: Rat C6-glioma cells were cultured in appropriate media.

-

Inflammatory Induction: Inflammation was induced by exposing the C6-glioma cells to lipopolysaccharide (LPS).

-

Doxepin Treatment: Doxepin was administered to the LPS-treated cells to assess its anti-inflammatory effects.

-

PI3K/Akt Pathway Inhibition: In some experiments, a PI3K inhibitor (LY294002) was used to confirm the involvement of this signaling pathway.

Measurement of Glial Cell Viability (MTT Assay)

Cell viability was assessed to rule out cytotoxic effects of the treatments.[1][2][3]

-

MTT Reagent Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

-

Incubation: The plates were incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to quantify the number of viable cells.

Evaluation of Microglial Activation (Immunocytochemistry)

This method was used to visualize and quantify the activation state of microglia.[1][2][3]

-

Cell Fixation: The cultured cells were fixed with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilization and Blocking: The cell membranes were permeabilized, and non-specific antibody binding sites were blocked.

-

Primary Antibody Incubation: The cells were incubated with a primary antibody specific for a microglial marker (e.g., Iba1).

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody was added to bind to the primary antibody.

-

Imaging and Analysis: The cells were imaged using a fluorescence microscope, and the morphology of microglia (ramified/resting vs. amoeboid/activated) was analyzed to determine the activation state.

Quantification of Cytokine Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) was performed to measure the concentration of pro-inflammatory cytokines in the cell culture supernatants.[1][2][3]

-

Sample Collection: The cell culture supernatant was collected after the treatment period.

-

ELISA Procedure: The supernatant was analyzed using commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

-

Data Analysis: The concentrations of the cytokines were determined by comparing the sample absorbance to a standard curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key experimental workflows and the proposed signaling pathway for doxepin's anti-inflammatory effects.

Caption: Experimental workflow for in vitro studies of doxepin on glial cells.

Caption: Proposed PI3K/Akt signaling pathway for doxepin's anti-inflammatory effects.

Discussion and Future Directions

The compiled evidence strongly suggests that this compound exerts anti-inflammatory effects on glial cells in vitro. It effectively reduces microglial activation, a key process in neuroinflammation.[1][2][3] While it did not alter TNF-α and IL-6 levels in an astrocyte-microglia co-culture model of ongoing inflammation, it did suppress the induction of TNF-α and IL-1β in LPS-stimulated C6-glioma cells.[1][4] This discrepancy may be due to differences in the cell models and inflammatory stimuli used.

A significant finding is the implication of the PI3K/Akt signaling pathway in doxepin's mechanism of action.[4] Doxepin appears to counteract the LPS-induced suppression of Akt phosphorylation, thereby mitigating the inflammatory response. Further research is warranted to fully elucidate the downstream targets of this pathway that are modulated by doxepin.

While studies on doxepin's effect on nitric oxide production by glial cells are limited, one study found no significant impact at the concentration tested.[1] The effects of doxepin on other critical signaling pathways, such as NF-κB and MAPK, in glial cells remain an area for future investigation.

References

- 1. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of this compound against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxepin Hydrochloride's Impact on Cytokine Expression in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of doxepin hydrochloride's effects on cytokine expression within the central nervous system (CNS). Doxepin, a tricyclic antidepressant, has demonstrated significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokines. This document synthesizes findings from key in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and an examination of the underlying molecular mechanisms, with a focus on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators such as cytokines, is increasingly implicated in the pathophysiology of a wide range of neurological and psychiatric disorders. Cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a pivotal role in orchestrating the inflammatory response within the CNS.[1] Tricyclic antidepressants (TCAs), such as this compound, have long been used for their mood-stabilizing effects.[2][3] Emerging evidence, however, suggests that their therapeutic efficacy may, in part, be attributed to their ability to modulate neuroinflammatory processes.[2][3] This guide delves into the specific impact of this compound on cytokine expression in the CNS, providing a detailed analysis of the available scientific evidence.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of this compound on the expression of key pro-inflammatory cytokines in various experimental models.

Table 1: Effect of this compound on Cytokine Levels in LPS-Stimulated C6-Glioma Cells

| Treatment Group | TNF-α Level (pg/mg protein) | IL-1β Level (pg/mg protein) | Reference |

| Control | Undisclosed | Undisclosed | [4] |

| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | [4] |

| Doxepin (10 µM) + LPS (1 µg/mL) | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | [4] |

Note: The study by Tao et al. (2020) demonstrated a significant, dose-dependent reduction in LPS-induced TNF-α and IL-1β protein levels with doxepin pre-treatment. The exact quantitative values were not provided in the abstract, but the suppressive effect was clearly stated.[4]

Table 2: Effect of this compound on Cytokine Levels in an In Vivo Stress Model (Rat Hippocampus)

| Treatment Group | TNF-α Level (pg/µg protein) | Reference |

| Control | ~1.5 | [5][6] |

| Stress | ~3.0 (Significantly Increased vs. Control) | [5][6] |

| Doxepin (1 mg/kg) + Stress | ~1.7 (Significantly Decreased vs. Stress) | [5][6] |

| Doxepin (5 mg/kg) + Stress | No Significant Difference vs. Stress | [6] |

| Doxepin (10 mg/kg) + Stress | No Significant Difference vs. Stress | [6] |

Note: Azadbakht et al. (2016) observed that a low dose of doxepin (1 mg/kg) significantly attenuated the stress-induced increase in hippocampal TNF-α levels.[5][6] However, higher doses (5 and 10 mg/kg) did not produce the same effect, suggesting a dose-dependent and potentially biphasic response.[6]

Table 3: Effect of this compound on Cytokine Levels in Astrocyte-Microglia Co-cultures

| Treatment Group | TNF-α Concentration | IL-6 Concentration | Reference |

| Control | No significant change | No significant change | [7][8] |

| Doxepin (10 ng/mL) | No significant change | No significant change | [7][8] |

Note: In a study by Wolf et al. (2023), incubation with doxepin did not significantly alter the levels of TNF-α and IL-6 in either physiological (M5) or pathological (M30) astrocyte-microglia co-cultures.[7][8] This finding contrasts with the results from other models and may be attributable to the specific experimental conditions, such as the absence of a strong inflammatory stimulus like LPS in the doxepin-only treatment groups.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Model: LPS-Induced Inflammation in C6-Glioma Cells

This protocol is based on the methodology described by Tao et al. (2020).[4]

-